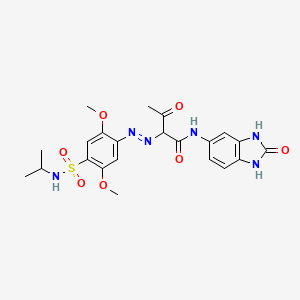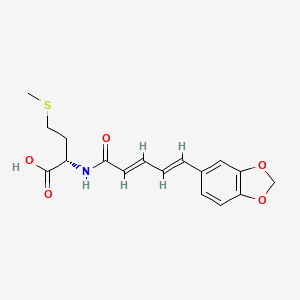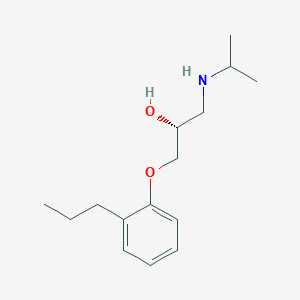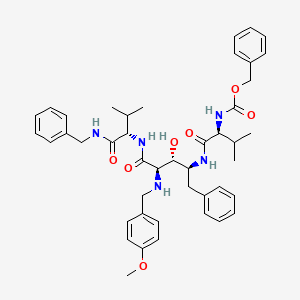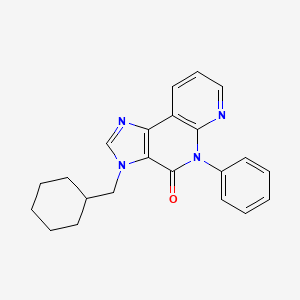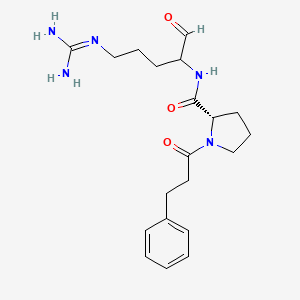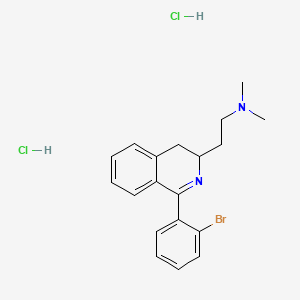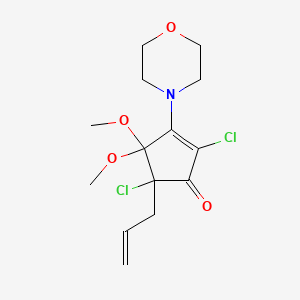![molecular formula C35H37BrClN3O5S B12738328 1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide CAS No. 84100-41-4](/img/structure/B12738328.png)
1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路と反応条件
EINECS 282-121-0の合成には、インドール核の調製から始まり、さまざまな官能基の導入によって行われる複数の手順が関与します。反応条件には、通常、強酸または強塩基、高温、および目的の生成物の形成を促進する特定の触媒の使用が含まれます。 合成で使用される一般的な試薬には、塩化アセチル、スルホニルクロリド、およびさまざまなインドール誘導体などがあります .
工業的生産方法
EINECS 282-121-0の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大型反応器の使用、反応条件の精密制御、および最終生成物の純度を確保するための精製手順が含まれます。 結晶化、蒸留、クロマトグラフィーなどの技術は、精製プロセスで一般的に使用されます .
化学反応の分析
反応の種類
EINECS 282-121-0は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、強い酸化剤を使用して酸化することができ、スルホキシドまたはスルホンを生成します。
還元: 還元反応によって、この化合物を対応するアミンまたはアルコールに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。 置換反応は、導入された置換基に応じて、さまざまな誘導体を生成する可能性があります .
科学研究への応用
EINECS 282-121-0は、次のような科学研究で幅広く応用されています。
化学: 有機合成の試薬として、およびより複雑な分子の調製のための出発物質として使用されます。
生物学: 酵素阻害とタンパク質相互作用に関する研究で使用されます。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について調査されています。
科学的研究の応用
EINECS 282-121-0 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
EINECS 282-121-0の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、活性部位またはアロステリック部位に結合することにより酵素活性を阻害し、基質の結合とそれに続く触媒活性を防ぎます。 さらに、細胞受容体と相互作用し、シグナル伝達経路を調節し、細胞機能に影響を与える可能性があります .
類似の化合物との比較
類似の化合物
- 1-[4-[(アセチルアミノ)スルホニル]ブチル]-2-[2-[2-(4-クロロフェニル)-1-メチル-1H-インドール-3-イル]ビニル]-5-(メトキシカルボニル)-3,3-ジメチル-3H-インドリウムクロリド
- 1-[4-[(アセチルアミノ)スルホニル]ブチル]-2-[2-[2-(4-クロロフェニル)-1-メチル-1H-インドール-3-イル]ビニル]-5-(メトキシカルボニル)-3,3-ジメチル-3H-インドリウムヨージド
独自性
EINECS 282-121-0は、官能基の特定の組み合わせと、幅広い化学反応を起こす能力により、ユニークです。 この汎用性により、さまざまな科学的および産業的用途で価値があり、他の類似の化合物とは区別されます .
類似化合物との比較
Similar Compounds
- **1-[4-[(acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3H-indolium chloride
- **1-[4-[(acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3H-indolium iodide
Uniqueness
EINECS 282-121-0 is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .
特性
CAS番号 |
84100-41-4 |
|---|---|
分子式 |
C35H37BrClN3O5S |
分子量 |
727.1 g/mol |
IUPAC名 |
methyl 1-[4-(acetylsulfamoyl)butyl]-2-[(E)-2-[2-(4-chlorophenyl)-1-methylindol-3-yl]ethenyl]-3,3-dimethylindol-1-ium-5-carboxylate;bromide |
InChI |
InChI=1S/C35H36ClN3O5S.BrH/c1-23(40)37-45(42,43)21-9-8-20-39-31-18-14-25(34(41)44-5)22-29(31)35(2,3)32(39)19-17-28-27-10-6-7-11-30(27)38(4)33(28)24-12-15-26(36)16-13-24;/h6-7,10-19,22H,8-9,20-21H2,1-5H3;1H |
InChIキー |
GURULCOTEMRHIX-UHFFFAOYSA-N |
異性体SMILES |
CC(=O)NS(=O)(=O)CCCC[N+]1=C(C(C2=C1C=CC(=C2)C(=O)OC)(C)C)/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=C(C=C5)Cl.[Br-] |
正規SMILES |
CC(=O)NS(=O)(=O)CCCC[N+]1=C(C(C2=C1C=CC(=C2)C(=O)OC)(C)C)C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=C(C=C5)Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


